molecular formula C13H13N3O2S B4347086 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide

2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B4347086
M. Wt: 275.33 g/mol
InChI Key: JBWRGNLGDLVDPY-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxyphenyl group and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves the reaction of 4-(4-methoxyphenyl)-2-pyrimidinethiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The thioacetamide moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • **2-{[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}-1-(4-morpholinyl)ethanone
  • **2-{[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}-N-phenylacetamide
  • **2-{[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)acetamide

Uniqueness: 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the thioacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-10-4-2-9(3-5-10)11-6-7-15-13(16-11)19-8-12(14)17/h2-7H,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWRGNLGDLVDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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